molecular formula C28H26N4O4S B2812926 2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methoxyphenyl)acetamide CAS No. 892384-70-2

2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methoxyphenyl)acetamide

Cat. No. B2812926
M. Wt: 514.6
InChI Key: DBDLYGIVRCLQJT-UHFFFAOYSA-N
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Description

2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O4S and its molecular weight is 514.6. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Complex heterocyclic compounds, including pyridopyrimidines and their derivatives, have been synthesized for exploring their chemical properties and potential applications. These syntheses involve reactions with various reagents to produce a range of compounds with potential biological activity and applications in material science. For instance, the synthesis and characterization of pyridine, pyridazine, and pyrano[2,3-d]pyrimidines derivatives have been reported, highlighting the versatility of these structures in chemical synthesis (Rady & Barsy, 2006).

Biological Activities

  • Certain derivatives of pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl have been evaluated for their cytotoxic activity against cancer cell lines, indicating potential applications in the development of new anticancer agents. For example, compounds synthesized from similar structural frameworks have shown appreciable cancer cell growth inhibition, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

  • New derivatives incorporating the pyrimidine ring system have been synthesized and tested for their antimicrobial activity. The structural variations within this class of compounds allow for the exploration of their efficacy against various microorganisms, indicating their potential in the development of new antimicrobial agents. Studies have shown that synthesized compounds with pyrimidine and related heterocycles exhibit good inhibitory effects against a variety of microorganisms, supporting their further evaluation as antimicrobial drugs (Younes, Mohamed, & Albayati, 2013).

Plant Growth Regulation and Herbicide Antidote Activity

  • The exploration of pyrano[2,3-d]pyrimidines in agricultural chemistry has also been reported, with some compounds showing moderate activity as antidotes to herbicides. This indicates potential applications in enhancing crop resistance to herbicidal stress and improving agricultural productivity (Dotsenko et al., 2016).

properties

IUPAC Name

2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-16-4-6-18(7-5-16)26-31-27-23(12-22-19(14-33)13-29-17(2)25(22)36-27)28(32-26)37-15-24(34)30-20-8-10-21(35-3)11-9-20/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDLYGIVRCLQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

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